Tri-p-tolylsulfonium Hexafluorophosphate
Overview
Description
Tri-p-tolylsulfonium hexafluorophosphate is a compound that has been studied for its potential as a photoactivated acidic catalyst. It is part of a broader class of triarylsulfonium salts, which have been shown to be effective in catalyzing the ring-opening polymerization of various cyclic monomers when exposed to UV irradiation . These compounds are of interest due to their ability to facilitate polymerization reactions, which are fundamental processes in the creation of polymeric materials with a wide range of applications.
Synthesis Analysis
The synthesis of related triarylsulfonium salts involves the combination of aromatic sulfonium groups with hexafluorophosphate anions. While the specific synthesis of tri-p-tolylsulfonium hexafluorophosphate is not detailed in the provided papers, similar compounds have been prepared by reacting sulfonium salts with hexafluorophosphate sources . The synthesis process is crucial as it affects the purity, yield, and properties of the resulting salts, which in turn influence their effectiveness as catalysts or reagents in various chemical reactions.
Molecular Structure Analysis
The molecular structure of tri-p-tolylsulfonium hexafluorophosphate is characterized by the presence of three p-tolyl groups attached to a sulfonium center, which is paired with a hexafluorophosphate counterion. The structure of related compounds, such as 1-phenyl-4-(p-tolylsulfonyl)-5-trifluoromethyl-1H-pyrazole, has been confirmed by X-ray diffraction structural analysis, indicating the potential for detailed structural characterization of tri-p-tolylsulfonium hexafluorophosphate as well . Understanding the molecular structure is essential for predicting the reactivity and interactions of the compound in various chemical environments.
Chemical Reactions Analysis
Tri-p-tolylsulfonium hexafluorophosphate is primarily known for its role as a catalyst in the ring-opening polymerization of cyclic monomers . The compound's ability to act as a photoactivated acidic catalyst suggests that it can initiate polymerization upon exposure to UV light, which is a valuable property for controlled polymer synthesis. The chemical reactivity of sulfonium salts in general also includes their use in activating thioglycosides for the formation of glycosidic linkages, as seen with other sulfonium-based reagents . This indicates a broad range of potential chemical reactions where tri-p-tolylsulfonium hexafluorophosphate could be applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of tri-p-tolylsulfonium hexafluorophosphate are not explicitly detailed in the provided papers. However, related organometallic ionic liquids comprising ferrocenylimidazolium-based salts of hexafluorophosphate have been studied for their thermal and physical properties, including melting points and viscosity . These properties are influenced by the structure of the cation and the nature of the anion. For tri-p-tolylsulfonium hexafluorophosphate, similar investigations could provide insights into its stability, solubility, and suitability for use in various chemical processes.
Scientific Research Applications
1. Catalyst in Polymerization
Tri-p-tolylsulfonium hexafluorophosphate has been found effective as a catalyst for ring-opening polymerization of various cyclic monomers under UV irradiation. It demonstrates potential in 'one-pot' reactions for forming complex polymer structures like poly(δ-valerolactone)-b-poly(L-lactide)-b-poly(δ-valerolactone) (Barker & Dove, 2013).
2. Electrochemical Applications
In electrochemistry, this compound, along with others like potassium hexafluorophosphate and tris(trimethylsilyl) phosphite, is used to enhance the performance of anode-free lithium metal batteries. It contributes to improved charge/discharge capacity, average coulombic efficiency, and retention capacity (Hagos et al., 2019).
3. Photocatalyst in Polymerization
Tri-p-tolylsulfonium hexafluorophosphate serves as a photocatalyst in atom transfer radical polymerization (ATRP) of methacrylate monomers. Its efficiency can be significantly increased with the addition of sodium hydroxide, leading to targeted molecular weights and narrow polydispersity indices in polymers (Li et al., 2020).
4. Peptide Coupling Reagent
It acts as a coupling reagent in peptide bond formation, showing equivalent properties to other reagents but with increased safety (Coste et al., 1990).
5. Ionic Liquid Properties
The compound also finds application in the broadening of properties and applications of polymeric ionic liquids (PILs), particularly in technological applications like electrochemical devices, materials science, nanocomposites, and gas membranes (Mecerreyes, 2011).
Safety And Hazards
properties
IUPAC Name |
tris(4-methylphenyl)sulfanium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21S.F6P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;1-7(2,3,4,5)6/h4-15H,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWXKHOYLGAZDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548349 | |
Record name | Tris(4-methylphenyl)sulfanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-p-tolylsulfonium Hexafluorophosphate | |
CAS RN |
146062-15-9 | |
Record name | Tris(4-methylphenyl)sulfanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-p-tolylsulfonium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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